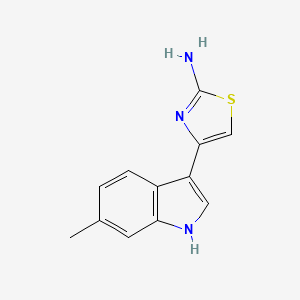

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine” is a complex organic molecule that contains an indole and a thiazole ring. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and thiazole rings in separate steps, followed by their connection via an amine linkage. The indole ring could potentially be synthesized using Fischer indole synthesis or Madelung synthesis , while the thiazole ring could be synthesized using the Hantzsch thiazole synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the amine group. The indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions . The thiazole ring, on the other hand, is more reactive towards nucleophilic attack due to the presence of the sulfur atom .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A study investigated derivatives of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine for their activity on HIV-1 Reverse Transcriptase (RT) associated functions. The introduction of specific groups in the molecular structure of these compounds resulted in activity towards both DNA polymerase and ribonuclease H, indicating potential use in antiviral therapies against HIV-1 (Meleddu et al., 2016).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. Specific compounds demonstrated significant inhibitory effects on bacterial and fungal growth, highlighting their potential application in the development of new antimicrobial agents (Thadhaney et al., 2010).

Anti-Inflammatory and Analgesic Properties

Some derivatives of this compound have shown promising anti-inflammatory and analgesic activities. These compounds, through various synthetic pathways, exhibited better ulcerogenic activity and lesser degree of side effects compared to standard drugs, suggesting their potential as novel anti-inflammatory and analgesic agents (Bhati & Kumar, 2008).

Cancer Research

Several studies have indicated the potential of this compound derivatives in cancer research. Some compounds have shown cytotoxic activity on carcinoma cell lines and potential as anticancer agents, particularly in the context of melanoma and peritoneal mesothelioma. These compounds have been found to inhibit cell proliferation, induce apoptosis, and enhance the cytotoxic effects of other chemotherapy drugs (Grozav et al., 2017), (Carbone et al., 2013).

Sensor Technology

Novel Schiff bases derived from compounds structurally similar to this compound have been synthesized and used in the development of ion-selective electrodes. These electrodes have been shown to effectively detect Nd3+ ions, demonstrating their potential application in environmental monitoring and analytical chemistry (Bandi et al., 2013).

Future Directions

Properties

IUPAC Name |

4-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTRGJLEGWRZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)

![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)